Sodium cholate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

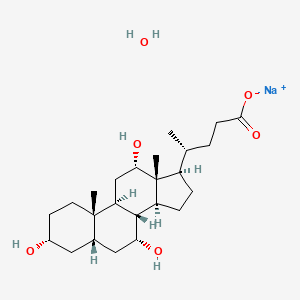

Sodium cholate hydrate, also known as sodium cholate dihydrate, is a type of anionic detergent that is commonly used in laboratory experiments and research. It is composed of sodium and cholate, a bile salt derived from cholesterol, and is used to solubilize proteins and lipids. Sodium cholate hydrate has a wide range of applications in scientific research, and its unique properties make it a valuable tool for researchers.

Scientific Research Applications

Membrane Protein Extraction

Sodium cholate hydrate is widely used as a non-denaturing detergent for the extraction of membrane proteins . Its ability to solubilize membrane lipids without denaturing proteins makes it an invaluable tool for studying membrane protein structure and function.

Biochemical Solubilizing Agent

As a solubilizing agent, sodium cholate hydrate assists in the study of mesoporous silica infiltration . It helps in the assessment of pressurized promoter solutions, which are crucial for understanding the behavior of substances within porous materials .

Bile Acid-Responsive Transcription System

In cell culture, sodium cholate hydrate acts as a bile acid to induce the bile acid-responsive (BEAR) transcription system . This application is significant for research into gene expression and regulation in response to bile acids .

Campylobacter Defined Broth Component

Sodium cholate hydrate is used as a component of Campylobacter defined broth (CDB) . It’s instrumental in testing the stress response of Campylobacter jejuni , a bacterium that causes food poisoning, to bile acids .

Transdermal Drug Delivery

The compound has been employed in the development of elastic liposomes , also known as transfersomes. These are used for transdermal drug delivery, showcasing sodium cholate hydrate’s role in enhancing the permeability of drugs through the skin .

Biofilm Formation Study

Sodium cholate hydrate is part of biofilm growth media, used alongside tryptic soy broth (TSB) to test the effects of bile salts on biofilm formation . This is particularly relevant in the study of microbial communities and their resistance to antibiotics .

Western Blot Analysis

In proteomics, sodium cholate hydrate is utilized as a detergent to study its effect on the detection of proteins, such as the cannabinoid receptor 1 (CB1) , by western blot. This technique is essential for identifying specific proteins in complex mixtures .

Dermal Delivery of Hydrophilic Drugs

Sodium cholate hydrate has been used to assess the effect of phospholipid formulation and surfactants on the dermal delivery of hydrophilic drugs . This research is crucial for improving the efficacy of topical medications .

Mechanism of Action

Target of Action

Sodium cholate hydrate primarily targets membrane proteins . It plays a crucial role in biochemical research, particularly in protein solubilization and membrane permeabilization . This makes it essential for protein extraction and purification, especially when dealing with membrane proteins and protein complexes .

Mode of Action

As a non-denaturing anionic detergent, sodium cholate hydrate interacts with its targets by solubilizing and permeabilizing proteins . This interaction results in changes to the protein structure, allowing for their extraction and purification .

Pharmacokinetics

Its solubility in water suggests that it could have good bioavailability.

Result of Action

The molecular and cellular effects of sodium cholate hydrate’s action depend on its concentration. At lower concentrations, it increases cell viability, promoting AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .

Action Environment

properties

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVVIYFKOVLQHL-RCVKHMDESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635550 |

Source

|

| Record name | sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium cholate hydrate | |

CAS RN |

206986-87-0 |

Source

|

| Record name | sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.